1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and is often utilized in various applications, including textile dyeing and printing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt involves multiple steps. One common method includes the diazotization of 4-(benzoylamino)benzoic acid, followed by coupling with 2-methyl-4-aminophenol. The resulting compound is then further diazotized and coupled with 1,3-naphthalenedisulfonic acid. The final product is obtained as a disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of specific catalysts to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic or basic conditions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced aromatic compounds.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the dye and pigment industry for textile dyeing and printing.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt primarily involves its ability to form stable complexes with various substrates. The azo bonds in the compound can interact with different molecular targets, leading to changes in their chemical and physical properties. This interaction is crucial for its applications in dyeing and staining, where it binds to fibers and tissues, imparting color.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt, monohydrate
- 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt is unique due to its specific structure, which allows it to form stable complexes with a wide range of substrates. This property makes it particularly valuable in applications requiring high stability and vibrant color properties, such as textile dyeing and biological staining.
Properties
CAS No. |
79770-26-6 |
---|---|
Molecular Formula |
C37H26N6Na2O8S2 |
Molecular Weight |
792.8 g/mol |
IUPAC Name |
disodium;7-[[4-[[4-[(4-benzamidobenzoyl)amino]-2-methylphenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H28N6O8S2.2Na/c1-23-19-30(39-37(45)25-7-10-27(11-8-25)38-36(44)24-5-3-2-4-6-24)17-18-34(23)43-41-29-15-13-28(14-16-29)40-42-31-12-9-26-20-32(52(46,47)48)22-35(33(26)21-31)53(49,50)51;;/h2-22H,1H3,(H,38,44)(H,39,45)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI Key |
OGIOWQXGUNUPJM-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)N=NC4=CC=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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